molecular formula C21H26N2O3S B6570171 2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946349-39-9

2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6570171
CAS No.: 946349-39-9
M. Wt: 386.5 g/mol
InChI Key: CNCSHGVFAHFKOO-UHFFFAOYSA-N
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Description

The compound “2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide” is a chemical compound with a molecular weight of 386.51 . It is a complex organic molecule that contains several functional groups, including a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The molecule contains a benzene ring which is substituted with three methyl groups and a sulfonamide group . Attached to the sulfonamide nitrogen is a tetrahydroquinoline ring, which is further substituted with a propanoyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups would likely make the compound relatively non-volatile and somewhat polar . The compound has a logP value of 4.5972, a logD value of 4.5067, and a logSw value of -4.3014 .

Properties

IUPAC Name

2,4,5-trimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-5-21(24)23-10-6-7-17-8-9-18(13-19(17)23)22-27(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,22H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCSHGVFAHFKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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